4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol is a heterocyclic compound that contains a thiadiazole ring substituted with a hydroxy group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, a precursor with a hydroxy group and a pyrrolidinyl group can be cyclized in the presence of a suitable catalyst to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The pyrrolidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl-substituted thiadiazole.
Reduction: Formation of a reduced thiadiazole derivative.
Substitution: Formation of various substituted thiadiazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol involves its interaction with specific molecular targets. The hydroxy group and the thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a thiadiazole ring.
1-Phenyl-3-hydroxy-4-pyridinone: Contains a pyridinone ring and a phenyl group.
Uniqueness
4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol is unique due to the presence of both a hydroxy group and a pyrrolidinyl group on the thiadiazole ring. This combination of functional groups provides distinct chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
1234569-05-1 |
---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C6H9N3OS/c10-6-5(7-11-8-6)9-3-1-2-4-9/h1-4H2,(H,8,10) |
InChI Key |
WVBLCNYEWKGTEN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NSNC2=O |
Canonical SMILES |
C1CCN(C1)C2=NSNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.